molecular formula C10H13NO B570377 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone CAS No. 117783-47-8

1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone

Cat. No.: B570377
CAS No.: 117783-47-8
M. Wt: 163.22
InChI Key: INPDUHMRCHDTIC-UHFFFAOYSA-N
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Description

1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2-methylprop-1-en-1-yl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylprop-1-en-1-yl derivatives with pyrrole under specific conditions. One common method involves the use of a Grignard reagent, such as 2-methyl-1-propenylmagnesium bromide, which reacts with a pyrrole derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the pyrrole ring and the ethanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

117783-47-8

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

1-[1-(2-methylprop-1-enyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-7H,1-3H3

InChI Key

INPDUHMRCHDTIC-UHFFFAOYSA-N

SMILES

CC(=CN1C=CC=C1C(=O)C)C

Synonyms

Ethanone, 1-[1-(2-methyl-1-propenyl)-1H-pyrrol-2-yl]- (9CI)

Origin of Product

United States

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